Cas no 1479761-95-9 (5-cyclohexyl-1,2-oxazole-4-carboxylic acid)
5-cyclohexyl-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-cyclohexyl-1,2-oxazole-4-carboxylic acid
- EN300-1866502
- 1479761-95-9
-
- Inchi: 1S/C10H13NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
- InChI Key: BGMZNYHVCYAYON-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)O)C=N1)C1CCCCC1
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 63.3Ų
5-cyclohexyl-1,2-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866502-0.05g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1866502-0.1g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1866502-0.25g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1866502-0.5g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1866502-1.0g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1866502-2.5g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1866502-5.0g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1866502-10.0g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1866502-1g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1866502-5g |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid |
1479761-95-9 | 5g |
$2235.0 | 2023-09-18 |
5-cyclohexyl-1,2-oxazole-4-carboxylic acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-cyclohexyl-1,2-oxazole-4-carboxylic acid
Recent Advances in the Study of 5-Cyclohexyl-1,2-oxazole-4-carboxylic Acid (CAS: 1479761-95-9)
The compound 5-cyclohexyl-1,2-oxazole-4-carboxylic acid (CAS: 1479761-95-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic carboxylic acid derivative, characterized by its oxazole core and cyclohexyl substituent, has been the subject of several studies aimed at exploring its synthetic utility, biological activity, and pharmacological properties.
Recent literature highlights the role of 5-cyclohexyl-1,2-oxazole-4-carboxylic acid as a versatile building block in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The study reported that derivatives of this compound exhibited nanomolar affinity for specific oncogenic targets, with promising in vitro and in vivo activity.
In addition to its applications in oncology, research has also explored the compound's potential in antimicrobial therapy. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a series of 5-cyclohexyl-1,2-oxazole-4-carboxylic acid derivatives with potent activity against multidrug-resistant bacterial strains. The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, offering a new avenue for addressing antibiotic resistance.
The pharmacological profile of 5-cyclohexyl-1,2-oxazole-4-carboxylic acid has been further elucidated through recent pharmacokinetic and toxicological studies. Data from preclinical trials indicate favorable absorption and distribution properties, with low toxicity profiles in mammalian models. These findings support its potential as a lead compound for further optimization and clinical development.
Ongoing research continues to explore the mechanistic underpinnings of this compound's bioactivity. Computational modeling and structural biology approaches have been employed to characterize its binding interactions with various biological targets, providing insights for rational drug design. Future studies are expected to focus on expanding its therapeutic applications and improving its drug-like properties through structural modifications.
In summary, 5-cyclohexyl-1,2-oxazole-4-carboxylic acid represents a promising scaffold in medicinal chemistry, with demonstrated utility across multiple therapeutic areas. Its unique chemical structure and diverse biological activities make it a valuable subject for continued investigation in the pursuit of novel pharmaceutical agents.
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